![molecular formula C20H26F3N3O2 B2943859 3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2320582-53-2](/img/structure/B2943859.png)
3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[8-(Oxan-4-yl)-8-azabicyclo[321]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea is a complex organic compound featuring a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biological processes, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares a similar bicyclic structure and has been studied for its nematicidal activity.
8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-: Another compound with a similar core structure, used in various synthetic applications.
Uniqueness
3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea stands out due to its unique combination of the oxan-4-yl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2/c21-20(22,23)13-1-3-14(4-2-13)24-19(27)25-15-11-17-5-6-18(12-15)26(17)16-7-9-28-10-8-16/h1-4,15-18H,5-12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYZVWTAWSUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3CCOCC3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
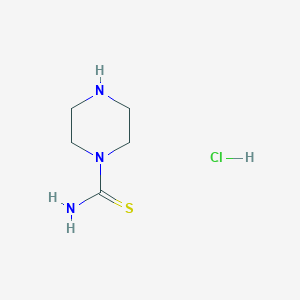
![N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)
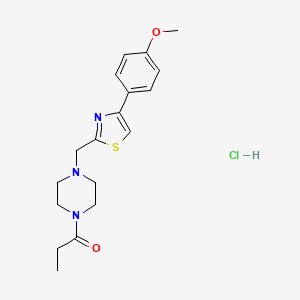
![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)
![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)
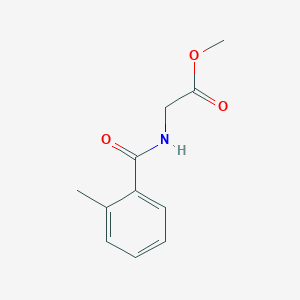
![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
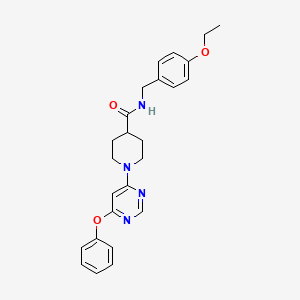
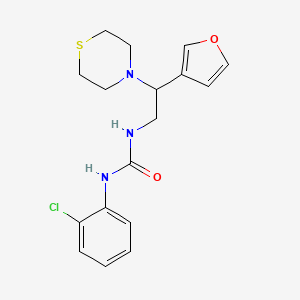
![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)
![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)

